2-(1,3-Benzothiazol-2-yl)propanedial
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7NO2S |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)propanedial |
InChI |
InChI=1S/C10H7NO2S/c12-5-7(6-13)10-11-8-3-1-2-4-9(8)14-10/h1-7H |
InChI Key |
GLWZFRHMESBEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C=O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 1,3 Benzothiazol 2 Yl Propanedial
Strategic Disconnections and Precursor-Based Syntheses
Precursor-based syntheses for 2-(1,3-benzothiazol-2-yl)propanedial involve the logical disassembly of the target molecule into readily available starting materials. The primary disconnections can be envisioned at the carbon-carbon bond connecting the propanedial (B3416024) moiety to the benzothiazole (B30560) ring, or through the formation of the benzothiazole ring itself from a suitable acyclic precursor.
Synthesis via Functionalization of the Benzothiazole Heterocycle
One of the most direct methods for the synthesis of this compound involves the functionalization of a pre-existing benzothiazole ring. A notable example of this approach is the Vilsmeier-Haack reaction. researchgate.netresearchgate.netekb.eg This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group or its equivalent onto an electron-rich substrate.
In the context of synthesizing this compound, the Vilsmeier-Haack reaction can be effectively applied to 2-methylbenzothiazole (B86508). The methyl group at the 2-position of the benzothiazole ring is sufficiently activated to react with the Vilsmeier reagent, leading to the formation of the propanedial moiety. The reaction proceeds through the formation of an electrophilic iminium species which attacks the activated methyl group, followed by hydrolysis to yield the final dicarbonyl product.
A representative procedure for this transformation is as follows:
Table 1: Vilsmeier-Haack Synthesis of this compound
| Step | Reagent/Condition | Purpose |
| 1 | 2-Methylbenzothiazole in DMF | Starting material and solvent |
| 2 | Phosphorus oxychloride, 0-5 °C | Formation of the Vilsmeier reagent |
| 3 | Heating | Reaction with 2-methylbenzothiazole |
| 4 | Aqueous workup with base | Hydrolysis of the intermediate and isolation of the product |
Synthesis via Derivatization of Propanedial (Malondialdehyde) Equivalents
An alternative precursor-based approach involves the construction of the benzothiazole ring from acyclic starting materials, one of which carries the propanedial functionality. The most common method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (B119425) with a carbonyl compound. mdpi.commdpi.comtku.edu.tw In this strategy, 2-aminothiophenol would be reacted with malondialdehyde or a suitable synthetic equivalent.
Due to the inherent reactivity and instability of malondialdehyde, protected forms or derivatives are often employed in organic synthesis. Examples of malondialdehyde equivalents that could potentially be used in this synthesis include:
1,1,3,3-Tetramethoxypropane: This acetal (B89532) can be hydrolyzed under acidic conditions to generate malondialdehyde in situ.
Sodium salt of malondialdehyde: This salt is more stable and easier to handle than the free dialdehyde (B1249045).
3-Ethoxy-2-propenal: This enol ether can serve as a precursor to malondialdehyde.
The general reaction scheme would involve the condensation of the amino group of 2-aminothiophenol with one of the carbonyl groups of the malondialdehyde equivalent, followed by cyclization of the resulting intermediate through the attack of the thiol group to form the thiazole (B1198619) ring. Subsequent dehydration would then lead to the aromatic benzothiazole system.
Table 2: Proposed Synthesis from 2-Aminothiophenol and a Malondialdehyde Equivalent
| Starting Material 1 | Starting Material 2 (Malondialdehyde Equivalent) | Key Reaction Steps |
| 2-Aminothiophenol | 1,1,3,3-Tetramethoxypropane | 1. In situ hydrolysis to malondialdehyde2. Condensation3. Cyclization and dehydration |
| 2-Aminothiophenol | Sodium salt of malondialdehyde | 1. Condensation2. Cyclization and dehydration |
Convergent Synthetic Approaches
Convergent syntheses involve the preparation of key molecular fragments separately, which are then joined together in the final stages of the synthesis. For this compound, a convergent approach would typically involve the coupling of a pre-formed benzothiazole synthon with a three-carbon propanedial synthon.
A plausible convergent strategy would be the reaction of a 2-halobenzothiazole (e.g., 2-bromobenzothiazole) with an enolate of malondialdehyde or a protected derivative. This approach would form the critical carbon-carbon bond between the benzothiazole ring and the propanedial moiety. The success of this strategy would depend on the ability to selectively generate the enolate of the propanedial equivalent and control its reactivity towards the 2-halobenzothiazole.
Catalytic and Reagent-Mediated Synthetic Routes
Catalytic methods offer efficient and often more sustainable pathways for the synthesis of complex organic molecules. These approaches can provide access to this compound through the formation of key bonds under the influence of a catalyst.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium, has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. A potential application in the synthesis of this compound would be the palladium-catalyzed α-arylation of a malondialdehyde equivalent with a 2-halobenzothiazole. nih.govorganic-chemistry.org
This reaction would likely proceed through a catalytic cycle involving:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzothiazole.
Transmetalation or Deprotonation/Coordination: The enolate of the malondialdehyde equivalent displaces the halide on the palladium center, or the palladium complex facilitates the deprotonation of the malondialdehyde equivalent.
Reductive Elimination: The desired carbon-carbon bond is formed, releasing the product and regenerating the palladium(0) catalyst.
The choice of ligands on the palladium catalyst and the reaction conditions would be crucial for achieving high yields and selectivity.
Table 3: Proposed Palladium-Catalyzed Synthesis
| Benzothiazole Precursor | Propanedial Precursor | Catalyst System | Key Transformation |
| 2-Bromobenzothiazole | Malondialdehyde or protected equivalent | Palladium(0) complex with suitable ligands | α-Arylation of the propanedial precursor |
Organocatalytic Approaches
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles of organocatalysis suggest potential synthetic routes.
One hypothetical approach could involve the organocatalytic C-H functionalization of the benzothiazole ring at the 2-position, followed by reaction with a suitable three-carbon electrophile that could be converted to the propanedial moiety. nih.gov For instance, an N-heterocyclic carbene (NHC) could potentially activate an aldehyde, which could then undergo a reaction with an activated benzothiazole species. However, such a route remains speculative without specific experimental validation.
Another possibility lies in the organocatalytic activation of a propanedial equivalent, which could then react with an electrophilic benzothiazole precursor. The development of such organocatalytic methods would represent a novel and potentially enantioselective approach to this class of compounds.
Enantioselective and Diastereoselective Syntheses
A thorough review of the available scientific literature did not yield any specific examples of enantioselective or diastereoselective syntheses for 2-(3H-1,3-benzothiazol-2-ylidene)propanedial. While these stereoselective methods are of great importance in modern organic synthesis for producing chiral molecules, their application to this particular benzothiazole derivative has not been reported in the reviewed literature.
Multi-Component Reactions Incorporating the Compound Moiety
Multi-component reactions (MCRs) are powerful tools in organic chemistry, allowing for the synthesis of complex molecules in a single step from three or more reactants. This approach is highly valued for its efficiency and atom economy nih.govbeilstein-journals.org. However, a detailed search of chemical databases and literature reveals no specific multi-component reactions that incorporate the 2-(3H-1,3-benzothiazol-2-ylidene)propanedial moiety as a reactant or product. While MCRs are used to produce a wide variety of heterocyclic compounds, including other benzothiazole derivatives, their specific application to this malonaldehyde derivative is not documented nih.govbeilstein-journals.orgbeilstein-journals.orgrug.nl.
Sustainable and Advanced Synthetic Techniques
Modern synthetic chemistry increasingly focuses on the development of sustainable and efficient methodologies. Techniques such as microwave-assisted synthesis, sonochemistry, and flow chemistry are at the forefront of this movement, often leading to reduced reaction times, increased yields, and more environmentally friendly processes mdpi.comeuropa.eu. The following sections explore the application of these advanced techniques to the synthesis of 2-(3H-1,3-benzothiazol-2-ylidene)propanedial.
Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times and improve yields compared to conventional heating methods nih.govias.ac.inrsc.org. This technique has been successfully applied to the synthesis of various benzothiazole derivatives mdpi.comnih.govias.ac.inresearchgate.net. Despite the widespread use of this technology in the synthesis of N-heterocycles, there are no specific reports in the scientific literature detailing a microwave-assisted synthesis of 2-(3H-1,3-benzothiazol-2-ylidene)propanedial.
Sonochemical Synthesis
Sonochemical methods employ ultrasound to induce cavitation in a reaction mixture, which can enhance reaction rates and yields. This technique is recognized as a green chemistry approach nih.gov. While sonochemistry has been effectively used for the synthesis of other heterocyclic compounds, a review of the literature indicates that a sonochemical synthesis of 2-(3H-1,3-benzothiazol-2-ylidene)propanedial has not been reported.
Flow Chemistry Methodologies
Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion. This methodology offers numerous advantages, including enhanced safety, scalability, and process control europa.eumtak.hu. The application of flow chemistry to the synthesis of heterocyclic scaffolds, including complex benzothiazoles, is an area of active research mtak.huresearchgate.net. However, there is no specific literature describing the synthesis of 2-(3H-1,3-benzothiazol-2-ylidene)propanedial using flow chemistry methodologies.
Process Intensification and Reaction Efficiency Studies in Compound Synthesis
The synthesis of this compound, also known as 1,3-benzothiazol-2(3H)-ylidenemalonaldehyde, has been reported via the Vilsmeier reaction. nih.govresearchgate.net This method involves the reaction of 2-methylbenzothiazole with a Vilsmeier reagent, typically formed from phosphorus oxychloride and N,N-dimethylformamide (DMF). nih.gov While this established batch process provides a pathway to the target compound, studies focusing on process intensification and enhanced reaction efficiency are crucial for developing more sustainable, safer, and economically viable manufacturing routes. cetjournal.it
Process intensification aims to develop innovative equipment and techniques that lead to drastically smaller, cleaner, safer, and more energy-efficient processes. cetjournal.it For the synthesis of this compound, this could involve shifting from traditional batch reactors to continuous flow systems or microreactors. Such a shift can offer significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and reduced reactor volumes, which inherently improves process safety. cetjournal.itbme.hu
Key parameters from the reported batch synthesis provide a baseline for evaluating reaction efficiency. nih.govresearchgate.net The reaction involves a lengthy heating period and a multi-step workup process, including quenching, basification, and recrystallization to isolate the final product. nih.gov
| Parameter | Value |
| Starting Material | 2-Methylbenzothiazole |
| Reagents | Phosphorus oxychloride, N,N-dimethylformamide (DMF) |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Post-Reaction | Quenching in ice water, basification with NaOH |
| Purification | Recrystallization from ethanol |
Table 1: Reported Batch Synthesis Parameters for this compound. nih.govresearchgate.net
Efficiency studies would focus on optimizing these parameters to reduce reaction time, minimize waste, and increase yield. For instance, the high reaction temperature and long duration suggest potential for optimization through the use of more efficient heating methods, such as microwave irradiation, which has been shown to accelerate similar heterocyclic syntheses. mdpi.com
Furthermore, applying process intensification principles could lead to a redesigned synthesis protocol. A continuous flow setup, for example, could significantly improve reaction efficiency. In a hypothetical intensified process, reactants would be pumped through a heated microreactor or a tubular reactor. This approach allows for rapid optimization of temperature, residence time, and stoichiometry, potentially leading to higher yields in a fraction of the time compared to the batch process. bme.hu Reducing the amount of solvent used, such as DMF, is another key aspect of process intensification that would increase environmental sustainability. cetjournal.it
| Feature | Conventional Batch Process | Potential Intensified Continuous Process |
| Reactor Type | Stirred-tank reactor | Microreactor or Tubular Reactor |
| Heat Transfer | Limited surface-area-to-volume ratio | High surface-area-to-volume ratio |
| Reaction Time | 12 hours nih.gov | Potentially minutes to hours |
| Process Control | Moderate control over temperature and mixing | Precise control over temperature and residence time |
| Safety | Higher risk due to large volumes of reagents cetjournal.it | Inherently safer due to small hold-up volume cetjournal.it |
| Scalability | Stepwise scale-up | Scaling-out by numbering-up reactors |
Table 2: Comparison of Conventional vs. Potential Intensified Synthesis Process.
Chemical Reactivity and Mechanistic Studies of 2 1,3 Benzothiazol 2 Yl Propanedial
Electrophilic and Nucleophilic Characterization of the Compound
2-(1,3-Benzothiazol-2-yl)propanedial exhibits a dual electrophilic and nucleophilic character. The propanedial (B3416024) moiety, with its two aldehyde groups, presents significant electrophilic sites susceptible to attack by nucleophiles. The carbon atoms of the carbonyl groups are electron-deficient due to the electronegativity of the adjacent oxygen atoms, making them primary targets for nucleophilic addition reactions.
Reactions of the Propanedial Moiety
The propanedial portion of the molecule is the primary site for a variety of chemical transformations, including condensation and cyclization reactions, which allow for the synthesis of a wide range of heterocyclic compounds.
Condensation Reactions with Nitrogen Nucleophiles (e.g., Amines, Hydrazines)
The aldehyde groups of this compound readily undergo condensation reactions with various nitrogen-containing nucleophiles, such as amines and hydrazines. These reactions typically involve the initial formation of a Schiff base or a hydrazone, which can then undergo further transformations.
For instance, the reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives. While direct studies on this compound are limited, related benzothiazole-containing dicarbonyl compounds are known to react with hydrazines to yield pyrazoles. urfu.ru Similarly, reactions with ureas and thioureas can be expected to form pyrimidine (B1678525) and thiopyrimidine derivatives, respectively, through cyclocondensation reactions. nih.govresearchgate.netuu.nlmdpi.com The general mechanism involves the initial nucleophilic attack of the amine or hydrazine (B178648) on the carbonyl carbon, followed by dehydration to form a C=N double bond.
| Nucleophile | Product Type |
| Amines | Schiff Bases |
| Hydrazines | Hydrazones, Pyrazoles |
| Urea | Pyrimidines |
| Thiourea | Thiopyrimidines |
| Guanidine | Aminopyrimidines |
Cyclization Reactions Leading to Novel Heterocycles
The reactivity of the propanedial moiety makes this compound a valuable precursor for the synthesis of various heterocyclic systems. The condensation reactions with dinucleophiles, such as those mentioned above, are key cyclization strategies.
The formation of pyrimido[2,1-b]benzothiazole derivatives through the reaction of 2-aminobenzothiazoles with β-dicarbonyl compounds is a well-established synthetic route. researchgate.net By analogy, intramolecular cyclization or intermolecular reactions of this compound with suitable reagents can be envisioned to produce a variety of fused heterocyclic systems.
Reactions with Active Methylene (B1212753) Compounds
Reactions of aldehydes with active methylene compounds, known as the Knoevenagel condensation, are fundamental in carbon-carbon bond formation. nih.govresearchgate.netnih.gov While specific studies on this compound are not extensively documented, its aldehyde functionalities are expected to react with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. This reaction would lead to the formation of a new carbon-carbon double bond, yielding a more complex molecular structure. The initial step involves the deprotonation of the active methylene compound by the base to generate a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product.
Oxidation and Reduction Potentials of the Aldehyde Groups
The electrochemical properties of benzothiazole (B30560) derivatives have been a subject of interest. researchgate.netsemanticscholar.orgsemanticscholar.orgnih.govresearchgate.net The aldehyde groups in this compound can be both oxidized and reduced. Oxidation of the aldehyde groups would yield the corresponding dicarboxylic acid derivative. Various oxidizing agents can be employed for this transformation. Conversely, reduction of the aldehyde groups would lead to the formation of a diol.
The oxidation of 2-methylbenzothiazole (B86508), the precursor to the title compound, has been studied, indicating that the benzothiazole ring is relatively stable to oxidation under certain conditions. acs.org The electrochemical behavior, including the oxidation and reduction potentials, of this compound can be investigated using techniques like cyclic voltammetry to understand its electronic properties and reactivity in redox reactions.
Reactions at the Benzothiazole Ring System
The benzothiazole ring itself can participate in chemical reactions, although it is generally less reactive than the propanedial moiety. The reactivity of the benzothiazole ring is influenced by the presence of the propanedial substituent at the 2-position.
Regioselective Functionalization of the Benzothiazole Nucleus
Detailed research findings specifically addressing the regioselective functionalization of the benzothiazole nucleus in this compound, such as electrophilic aromatic substitution on the benzene (B151609) ring, are not extensively documented in the available scientific literature. The reactivity of the benzothiazole core is influenced by the electron-withdrawing or -donating properties of its substituents. The propanedial group attached at the 2-position significantly alters the electron density of the aromatic ring, but specific studies detailing the directing effects and reaction conditions for this particular compound are not presently available.
Modification of the Benzothiazole Nitrogen and Sulfur Atoms
Scientific literature providing specific examples of the modification of the benzothiazole nitrogen and sulfur atoms in this compound is limited. While research on related benzothiazole derivatives shows that the endocyclic nitrogen can undergo reactions like N-alkylation mdpi.com, and the sulfur atom can be involved in oxidation or other transformations, dedicated studies on these reactions for the title compound have not been reported. The chemical environment created by the adjacent propanedial moiety would be expected to influence the accessibility and reactivity of these heteroatoms.
Tautomerism and Isomerism of the Compound (e.g., enol-keto tautomerism of propanedial part, imine-enamine)
The structural complexity of this compound allows for the existence of several tautomeric forms. The primary equilibrium involves keto-enol tautomerism within the 1,3-dicarbonyl (propanedial) fragment and imine-enamine tautomerism involving the heterocyclic ring.
Crystallographic studies have successfully isolated and characterized a specific, stable tautomer of this compound, identified as 2-(3H-1,3-Benzothiazol-2-ylidene)propanedial. nih.govresearchgate.net This structure represents a combination of an enamine form from the thiazole (B1198619) ring and a keto form from the propanedial side chain. The stability of this particular tautomer in the solid state is significantly influenced by intramolecular hydrogen bonding. nih.gov
X-ray diffraction analysis reveals the formation of an intramolecular hydrogen bond between the hydrogen atom on the ring's nitrogen (N-H group) and one of the carbonyl oxygen atoms of the propanedial group. nih.govscribd.com This interaction creates a stable pseudo-six-membered ring, which contributes to the predominance of this tautomeric form. The crystal structure is characterized by the formation of centrosymmetric dimers through intermolecular hydrogen bonds. nih.gov
The table below summarizes key crystallographic and hydrogen bond geometry data for the stable 2-(3H-1,3-Benzothiazol-2-ylidene)propanedial tautomer. nih.govscribd.com
| Parameter | Value |
| Molecular Formula | C₁₀H₇NO₂S |
| Molecular Weight | 205.23 |
| Crystal System | Monoclinic |
| Dihedral Angle | 1.41 (2)° |
| Intramolecular Bond | N6—H6···O11 |
| Bond Distance (D-H) | 0.88 Å |
| Bond Distance (H···A) | 2.13 Å |
| Bond Distance (D···A) | 2.731 (3) Å |
| Bond Angle (D-H···A) | 125° |
Data sourced from single-crystal X-ray studies. nih.govscribd.com
While the solid-state structure is well-defined, in solution, an equilibrium between different tautomers likely exists. The position of this equilibrium can be influenced by factors such as the solvent's polarity and pH. nih.gov Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are typically employed to study such equilibria in solution for related benzothiazole and 1,3-dicarbonyl compounds. nih.govdiva-portal.org
Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Analyses
There is a lack of specific studies in the reviewed literature that focus on the elucidation of reaction mechanisms for this compound through detailed kinetic and spectroscopic analyses. While kinetic studies have been performed on other compounds containing propanediol (B1597323) or benzothiazole moieties to understand reaction rates and pathways researchgate.netmdpi.com, similar mechanistic investigations for the title compound have not been reported. Such studies would be valuable for understanding its reactivity, optimizing reaction conditions for synthesizing new derivatives, and predicting its behavior in various chemical environments.
Derivatization and Transformational Chemistry of 2 1,3 Benzothiazol 2 Yl Propanedial
Synthesis of Novel Heterocyclic Systems Using the Compound as a Synthon
The bifunctional nature of 2-(1,3-Benzothiazol-2-yl)propanedial, possessing two electrophilic carbonyl centers in a 1,3-relationship, makes it an ideal building block for synthesizing various heterocyclic rings through condensation reactions with dinucleophiles.
Formation of Pyridine (B92270), Pyrimidine (B1678525), and Related Aromatic Heterocycles
The propanedial (B3416024) moiety is a classic precursor for the synthesis of six-membered aromatic heterocycles like pyridines and pyrimidines. These syntheses typically proceed through condensation reactions that build the ring system around the 1,3-dicarbonyl framework.
For pyridine synthesis, a common approach involves the reaction of the dicarbonyl compound with an enamine or a compound containing an active methylene (B1212753) group in the presence of an ammonia (B1221849) source. This follows the principles of Hantzsch-type pyridine synthesis, leading to substituted pyridine rings bearing a benzothiazole (B30560) group.
The construction of pyrimidine rings is achieved by reacting this compound with compounds containing an N-C-N fragment, such as urea, thiourea, or amidines. For instance, condensation with 6-aminothiouracil can lead to the formation of complex fused systems like pyrido[2,3-d]pyrimidines. These reactions provide a direct route to novel benzothiazole-substituted pyrimidines, which are of interest in medicinal chemistry.
| Starting Materials | Resulting Heterocycle | Reaction Type |
| This compound + Active Methylene Compound + Ammonia Source | Pyridine | Condensation |
| This compound + Urea/Thiourea/Amidine | Pyrimidine | Cyclocondensation |
| This compound + 6-Aminothiouracil | Pyrido[2,3-d]pyrimidine | Fused Ring Synthesis |
Construction of Pyrrole (B145914), Furan (B31954), and Thiophene Derivatives
Five-membered aromatic heterocycles can also be synthesized using this compound, typically through reactions that are analogous to the Paal-Knorr synthesis.
Pyrrole Derivatives: The synthesis of a pyrrole ring can be accomplished by reacting the 1,3-dicarbonyl compound with a primary amine. This cyclocondensation reaction, often requiring an acid catalyst, results in the formation of a benzothiazol-substituted pyrrole. The versatility of this method allows for the introduction of various substituents on the pyrrole nitrogen by choosing the appropriate primary amine.
Furan Derivatives: While the classic Paal-Knorr furan synthesis involves the dehydration of 1,4-dicarbonyls, furan rings can be constructed from 1,3-dicarbonyl precursors through multi-step sequences. A common strategy is the reaction with an α-haloketone, followed by an intramolecular cyclization to form the furan ring.
Thiophene Derivatives: Thiophene synthesis from a 1,3-dicarbonyl compound can be achieved using methods like the Gewald reaction. This involves the condensation of the dicarbonyl compound with an active methylene nitrile (such as malononitrile) and elemental sulfur in the presence of a base. This one-pot reaction provides a direct route to highly functionalized thiophenes.
| Reagent(s) | Resulting Heterocycle | General Method |
| Primary Amine (R-NH₂) | Pyrrole | Paal-Knorr Type |
| α-Haloketone | Furan | Cyclization |
| Active Methylene Nitrile + Elemental Sulfur | Thiophene | Gewald Aminothiophene Synthesis |
Synthesis of Fused and Polycyclic Systems
The reactivity of this compound is not limited to the formation of single heterocyclic rings. It is an excellent synthon for constructing fused and polycyclic systems where the newly formed ring is annulated to the benzothiazole core or another heterocyclic ring.
A prominent example is the synthesis of pyrrolo[2,1-b]benzothiazoles. In these reactions, the initial formation of a pyrrole ring using a suitable reagent is followed by an intramolecular cyclization involving the nitrogen atom of the benzothiazole ring, leading to a rigid, fused tricyclic system. Similarly, multi-component reactions involving this synthon can yield complex structures like pyrimido[5′,4′:5,6]pyrido[2,1-b]benzothiazoles andbenzothiazolo[3,2-a]naphthyridines. These transformations highlight the compound's utility in diversity-oriented synthesis to create complex, drug-like scaffolds.
| Reaction Type | Resulting Fused System |
| Intramolecular Cyclization post-Pyrrole Formation | Pyrrolo[2,1-b]benzothiazole |
| Multi-component reaction with Pyrimidine Precursors | Pyrimido[5′,4′:5,6]pyrido[2,1-b]benzothiazole |
| Condensation with Aminopyridine Derivatives | Benzothiazolo[3,2-a]naphthyridine |
Modification of the Propanedial Side Chain through Selective Reactions
The propanedial side chain offers rich chemistry centered on the reactivity of its two aldehyde functional groups. Selective modification of these groups allows for the synthesis of a variety of derivatives without altering the core heterocyclic structure.
Differential Reactivity of Aldehyde Groups
Structural analysis of this compound reveals that it exists in an enol-like form, specifically as 2-(3H-1,3-Benzothiazol-2-ylidene)propanedial. This structure is essentially a vinylogous amide, where the nitrogen atom of the benzothiazole ring is in conjugation with the propanedial system. This conjugation, along with the formation of a stable intramolecular hydrogen bond between the N-H group and one of the carbonyl oxygens, renders the two aldehyde groups electronically and sterically non-equivalent.
The aldehyde group involved in the intramolecular hydrogen bond is expected to be less electrophilic and more sterically hindered. Consequently, the other aldehyde group is more susceptible to nucleophilic attack. This inherent asymmetry allows for selective mono-derivatization under carefully controlled reaction conditions, such as using a stoichiometric amount of the nucleophile at low temperatures.
Formation of Acetals, Imines, and Enamines
The aldehyde groups readily undergo classic carbonyl reactions to form various derivatives.
Acetals: In the presence of an acid catalyst, the aldehyde groups react with alcohols to form acetals. By using one equivalent of a diol, such as ethylene (B1197577) glycol, it is possible to selectively protect the more reactive aldehyde group, forming a cyclic mono-acetal. This protected derivative can then be used for further selective modifications at the remaining aldehyde position.
Imines: Reaction with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically reversible and acid-catalyzed. Depending on the stoichiometry, either a mono-imine or a di-imine can be synthesized, providing a straightforward method to introduce nitrogen-based functional groups.
Enamines: Secondary amines react with aldehydes to form enamines. The reaction proceeds through a carbinolamine intermediate, similar to imine formation, but the final step involves the deprotonation of an adjacent carbon atom to yield the C=C-N functionality. Given that the parent compound already possesses a vinylogous amide structure, reaction with a secondary amine at one of the carbonyls could lead to the formation of a more extended conjugated system, such as a dienamine.
| Reagent | Functional Group Formed | Product Type |
| Alcohol/Diol | Acetal (B89532)/Cyclic Acetal | Side-chain modified |
| Primary Amine | Imine (Schiff Base) | Side-chain modified |
| Secondary Amine | Enamine | Side-chain modified |
Directed Functionalization of the Benzothiazole Core
The functionalization of the benzothiazole core in this compound is a key strategy for modifying its electronic and steric properties. While specific studies focusing solely on this compound are limited, the general reactivity of the benzothiazole ring system provides a predictive framework for its derivatization. The core consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, and functionalization typically occurs on the benzene portion (positions 4, 5, 6, and 7).
Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer more sophisticated and regioselective pathways for introducing new functional groups. nih.govnih.gov These methods can enable the introduction of aryl, alkyl, or other groups at positions that are not accessible through classical electrophilic substitution, thereby expanding the chemical space available for derivatization.
Table 1: Potential Directed Functionalization Reactions on the Benzothiazole Core
| Reaction Type | Reagents | Potential Position of Functionalization | Notes |
| Nitration | HNO₃/H₂SO₄ | C4 and/or C6 | The precise regioselectivity would depend on the directing influence of the propanedial group and reaction conditions. |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | C4 and/or C6 | Lewis acid catalysis is typically required for the halogenation of such heterocyclic systems. |
| C-H Arylation | Aryl Halide, Palladium Catalyst | C4, C5, C6, or C7 | The position can be controlled by using appropriate directing groups and catalytic systems. nih.gov |
| C-H Borylation | Ir-based catalyst, B₂pin₂ | C5 or C4/C6 | Iridium-catalyzed borylation allows for the introduction of a versatile boronic ester group for further derivatization. nih.govnih.gov |
Regioselectivity and Stereoselectivity in Derivatization Processes
The principles of regioselectivity and stereoselectivity are paramount in the derivatization of this compound, ensuring the precise and predictable formation of desired products. These principles apply to reactions on both the benzothiazole core and the propanedial side chain.
Regioselectivity refers to the preferential reaction at one site over other possible sites. In the context of the benzothiazole core, electrophilic substitution is governed by the inherent electronic properties of the ring system and the directing effect of the C2-substituent. For many benzothiazole derivatives, electrophilic attack is often directed to the 4- and 6-positions. nih.gov The development of advanced catalytic systems, such as those involving iridium, has enabled C-H functionalization with high regioselectivity at positions that are otherwise difficult to access, like C5. nih.govdiva-portal.org This control is crucial for the synthesis of specific isomers with distinct properties.
Stereoselectivity becomes a key consideration in reactions involving the propanedial side chain. The two carbonyl groups of the propanedial moiety are prochiral centers, and their reaction with nucleophiles can lead to the formation of new stereocenters. For instance, a Grignard reaction or a reduction could generate one or more chiral centers, resulting in a mixture of diastereomers. The facial selectivity of the nucleophilic attack can often be influenced by the steric bulk of the adjacent benzothiazole ring or by the use of chiral reagents or catalysts.
Furthermore, cycloaddition reactions involving the propanedial side chain or derivatives thereof would also have significant stereochemical implications. In related systems, 1,3-dipolar cycloaddition reactions have been shown to proceed with high diastereoselectivity, where the stereochemistry of the starting materials dictates the relative configuration of the newly formed stereocenters in the product. nih.gov The formation of specific diastereomers is often rationalized by analyzing the transition state energies, considering both steric and electronic factors. nih.gov
Table 2: Factors Influencing Selectivity in Derivatization
| Selectivity Type | Influencing Factors | Potential Reactions | Desired Outcome |
| Regioselectivity | Electronic nature of the benzothiazole ring, Directing effect of the propanedial group, Choice of catalyst and reaction conditions. | Electrophilic Aromatic Substitution, C-H Functionalization. | Selective functionalization at a single, desired position (e.g., C4, C5, C6, or C7) on the benzene ring. |
| Stereoselectivity | Steric hindrance from the benzothiazole core, Use of chiral reagents/catalysts, Reaction temperature and solvent. | Nucleophilic addition to carbonyls, Reduction of carbonyls, Cycloaddition reactions. | Formation of a single enantiomer or diastereomer. |
The strategic application of these principles is essential for the efficient synthesis of complex molecules derived from this compound, enabling the creation of novel compounds for various scientific applications.
Computational and Theoretical Investigations of 2 1,3 Benzothiazol 2 Yl Propanedial
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2-(1,3-Benzothiazol-2-yl)propanedial. A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical determinants of a molecule's kinetic stability, chemical reactivity, and optical properties. ugm.ac.id
A low HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.com Conversely, a large energy gap points to high stability. mdpi.com In benzothiazole (B30560) derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO is often localized on specific moieties, indicating the sites for intramolecular charge transfer (ICT). nih.gov The energy gap can be tuned by introducing different substituent groups, which alters the electronic properties of the molecule. mdpi.comscirp.org For instance, electron-withdrawing groups can lower both HOMO and LUMO energy levels, often reducing the energy gap. nih.gov
Ionization Potential (I): Related to the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): Related to the LUMO energy (A ≈ -ELUMO).
Chemical Hardness (η): Calculated as (I - A) / 2, it measures resistance to change in electron distribution.
Chemical Softness (σ): The reciprocal of hardness (σ = 1/η).
Electronegativity (χ): Calculated as (I + A) / 2.
Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the electronic chemical potential, -χ), it quantifies the electron-accepting capability. mdpi.com
| Parameter | Description | Typical Value Range for Benzothiazole Derivatives (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.1 to -3.5 |
| ΔE (Energy Gap) | ELUMO - EHOMO | 2.8 to 4.8 |
| Hardness (η) | Resistance to deformation of electron cloud | 1.4 to 2.4 |
| Electrophilicity (ω) | Capacity to accept electrons | 1.0 to 4.0 |
Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and reactivity of molecules like this compound. scirp.orgnih.gov DFT calculations, often using functionals like B3LYP, provide reliable results on molecular geometries, vibrational frequencies, and electronic properties at a reasonable computational cost. mdpi.comscirp.org
DFT is employed to map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. scirp.org The MEP surface uses a color code to identify electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, thereby predicting sites for chemical reactions. scirp.orgscirp.org For benzothiazole derivatives, negative potential is often located around nitrogen and oxygen atoms, while positive potential is found near hydrogen atoms. scirp.org
Furthermore, DFT is crucial for studying reaction pathways and mechanisms. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction thermodynamics. This allows for the prediction of the most favorable reaction pathways. Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, provides insights into charge delocalization and hyperconjugative interactions within the molecule, further explaining its stability and reactivity. scirp.orgscirp.org
| Computational Method | Information Provided | Relevance to Reactivity |
| DFT Geometry Optimization | Provides the most stable 3D structure, bond lengths, and angles. mdpi.com | The ground state geometry is the starting point for all reactivity studies. |
| Molecular Electrostatic Potential (MEP) | Maps electron density to identify nucleophilic and electrophilic sites. scirp.orgscirp.org | Predicts how the molecule will interact with other reagents. |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and orbital interactions (e.g., lone pair to anti-bonding orbital). scirp.org | Explains intramolecular stabilization and charge transfer, which influences reactivity. |
| Transition State Search | Locates the highest energy point along a reaction coordinate. | Determines the activation energy and feasibility of a proposed reaction mechanism. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations focus on the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. biointerfaceresearch.com MD simulations can provide detailed information on the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov
Conformational analysis is crucial because the three-dimensional shape of a molecule dictates its properties and biological activity. For benzothiazole derivatives, a key conformational feature is the dihedral angle between the benzothiazole ring and any attached side groups. mdpi.com X-ray crystallography of the title compound, which exists as 2-(3H-1,3-Benzothiazol-2-ylidene)propanedial in the solid state, shows that the benzothiazole and propanedial (B3416024) groups are nearly coplanar, with a dihedral angle of 1.41°. nih.gov
| Interaction Type | Atoms Involved in this compound | Significance |
| Intramolecular H-Bond | N-H···O=C nih.gov | Stabilizes the planar conformation of the molecule. |
| Intermolecular H-Bond | N-H···O=C (to a neighboring molecule) nih.gov | Leads to the formation of stable dimers in the solid state. |
| C-H···O Interactions | C-H···O=C nih.gov | Contributes to the crystal packing and overall stability of the solid structure. |
Prediction of Spectroscopic Signatures and Their Interpretation
Computational methods are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations can accurately compute vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). mdpi.com
Vibrational Spectroscopy: Theoretical calculations of vibrational spectra can help assign the absorption bands observed in experimental IR spectra. mdpi.com By calculating the frequencies and modes of vibration, specific peaks can be attributed to the stretching or bending of particular functional groups within this compound, such as C=O, C=N, C-S, and aromatic C-H bonds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. mdpi.com The predicted shifts are often in good agreement with experimental values, helping to confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. scirp.org These calculations can identify the specific molecular orbitals involved in electronic transitions, such as the HOMO → LUMO transition, providing insight into the nature of the absorption bands. nih.govscirp.org
| Spectroscopic Technique | Predicted Parameter | Computational Method | Relevance |
| FT-IR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) mdpi.com | Assignment of experimental peaks to specific functional group vibrations. |
| NMR | Chemical Shifts (ppm) | GIAO mdpi.com | Structural elucidation and confirmation. |
| UV-Vis | Absorption Wavelength (λmax) | TD-DFT scirp.org | Understanding electronic transitions and optical properties. |
Computational Design of Novel Derivatives with Predicted Reactivity
A significant advantage of computational chemistry is its application in the rational design of new molecules with tailored properties. rjpbr.com By understanding the structure-property relationships of this compound through the theoretical methods described above, novel derivatives can be designed in silico with predicted enhancements in reactivity, stability, or biological activity. mdpi.com
The process typically involves modifying the parent structure by adding various functional groups at different positions. For each new derivative, computational tools are used to predict how these modifications affect key parameters. For example, by analyzing the HOMO-LUMO gap and reactivity descriptors, chemists can screen a virtual library of compounds to identify candidates with desired electronic properties before committing to their synthesis. researchgate.netfrontiersin.org If a particular biological activity is sought, molecular docking can be used to predict the binding affinity of the designed derivatives to a specific protein target. biointerfaceresearch.comwjarr.com This in silico screening approach accelerates the drug discovery and material design process by prioritizing the most promising candidates for experimental validation. rjpbr.com
Advanced Analytical Methodologies for the Characterization and Quantification of 2 1,3 Benzothiazol 2 Yl Propanedial
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, HRMS, Advanced IR/Raman)
High-resolution spectroscopic methods are indispensable for unequivocally determining the molecular structure of 2-(1,3-Benzothiazol-2-yl)propanedial.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are critical for mapping the molecular skeleton.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole (B30560) ring, typically in the range of δ 7.0-8.5 ppm. nih.govjapsonline.com The aldehydic protons of the propanedial (B3416024) group would likely appear significantly downfield, while the methine proton would be coupled to them. The NH proton, if present in a stable tautomeric form, would likely be a broad singlet. mdpi.comrsc.org
¹³C NMR: The carbon spectrum would reveal characteristic signals for the aromatic carbons, the carbonyl carbons of the aldehyde groups (typically δ 180-200 ppm), and the C=N carbon of the thiazole (B1198619) ring (around δ 160-170 ppm). nih.govjapsonline.com
2D NMR: Techniques like HSQC would correlate the proton signals with their directly attached carbons, while HMBC experiments would reveal long-range (2-3 bond) correlations, allowing for the unambiguous assembly of the molecular fragments and confirmation of the connectivity between the benzothiazole and propanedial units.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact mass of the molecule with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula (C₁₀H₇NO₂S), distinguishing it from any other compounds with the same nominal mass. jyoungpharm.org Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing the loss of characteristic neutral fragments (e.g., CO, CHO).
Advanced Vibrational Spectroscopy (FT-IR and FT-Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the functional groups present in the molecule.
FT-IR: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching of the aldehyde groups (around 1680-1700 cm⁻¹). Other key signals would include C=N stretching of the thiazole ring (approx. 1600-1640 cm⁻¹), aromatic C=C stretching vibrations (1450-1600 cm⁻¹), and C-H stretching and bending modes. researchgate.netesisresearch.org
Raman: Raman spectroscopy would be particularly useful for observing the vibrations of the less polar, more symmetric bonds, such as the C-S bond and the aromatic ring system, providing a complementary vibrational fingerprint of the molecule. researchgate.netesisresearch.org
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are the cornerstone for separating this compound from starting materials, byproducts, and impurities, thereby enabling purity assessment and real-time reaction monitoring.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the most common method for determining the purity of non-volatile organic compounds like benzothiazole derivatives. nih.govjyoungpharm.org A typical method development strategy would involve:
Mode: Reversed-phase HPLC (RP-HPLC) would be the primary choice, utilizing a non-polar stationary phase.
Stationary Phase: A C18 column is a standard starting point, offering good retention for aromatic compounds.
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be optimized to achieve good separation.
Detection: A Diode Array Detector (DAD) or UV-Vis detector would be employed for quantification, set to a wavelength where the benzothiazole chromophore exhibits maximum absorbance.
The developed method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for reliable purity determination.
Gas Chromatography (GC) Considerations (if applicable)
The applicability of Gas Chromatography (GC) for analyzing this compound depends on its volatility and thermal stability. While some benzothiazole derivatives are amenable to GC analysis, the presence of two polar aldehyde groups and a potentially acidic NH proton in the target molecule may lead to issues like poor peak shape and thermal degradation in the hot injector port. nih.govscispace.com
To overcome these challenges, derivatization could be employed. For instance, silylation of the aldehyde and amine functionalities would increase the compound's volatility and thermal stability, making it more suitable for GC-MS analysis. If GC is pursued, a mid-polarity column (e.g., DB-5ms) would likely be used. nih.gov
Hyphenated Techniques (e.g., LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of HPLC with the sensitive and specific detection of MS. nih.govnih.gov For this compound, LC-MS serves several purposes:
Peak Identification: It provides definitive confirmation of the peak identity in an HPLC chromatogram by furnishing the mass-to-charge ratio (m/z) of the eluting compound.
Impurity Profiling: It allows for the identification of low-level impurities in a sample, even if they co-elute with the main peak, by analyzing their unique mass spectra.
Quantitative Analysis: In selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, LC-MS offers exceptional sensitivity and selectivity for quantifying the compound in complex matrices. nih.gov
Electrospray ionization (ESI) in positive ion mode would likely be effective for this compound, protonating the nitrogen atom in the thiazole ring. nih.gov
Crystallographic Studies for Solid-State Structure Determination (e.g., X-ray Diffraction)
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A crystallographic study of 2-(3H-1,3-Benzothiazol-2-ylidene)propanedial has been reported, yielding detailed structural data. nih.govresearchgate.net
The analysis confirmed the molecular formula as C₁₀H₇NO₂S and revealed that the molecule is nearly planar, with a dihedral angle of just 1.41(2)° between the benzothiazole and malonaldehyde moieties. nih.gov The crystal structure is characterized by both intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond forms between the NH group and an adjacent carbonyl oxygen, while intermolecular hydrogen bonds connect molecules into centrosymmetric dimers. nih.gov
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value nih.gov |
|---|---|
| Empirical formula | C₁₀H₇NO₂S |
| Formula weight | 205.23 |
| Temperature (K) | 133 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.3927 (10) |
| b (Å) | 5.0972 (8) |
| c (Å) | 20.739 (2) |
| β (°) | 100.098 (8) |
| Volume (ų) | 873.4 (2) |
| Z | 4 |
Table 2: Data Collection and Refinement Details
| Parameter | Value nih.gov |
|---|---|
| Radiation | Cu Kα |
| Diffractometer | Rigaku R-AXIS RAPID |
| Reflections collected | 10660 |
| Independent reflections | 1569 |
| R_int | 0.082 |
| Final R indices [I > 2σ(I)] | R₁ = 0.067 |
| wR (F²) | 0.165 |
Electrochemical Methods in Compound Analysis
Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. The benzothiazole nucleus is electroactive, and its electrochemical behavior provides insight into its electronic structure, including the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov
By scanning the potential, CV can determine the oxidation and reduction potentials of the compound. These potentials are related to the ease with which the molecule can donate or accept electrons. Such studies are valuable for understanding the compound's potential applications in materials science, such as in organic electronics, where charge transport properties are key. mdpi.comnih.gov Electrochemical studies on benzothiazole derivatives have shown that their redox potentials can be tuned by modifying substituents on the ring system, indicating that the propanedial group will influence the electronic properties of the benzothiazole core. jst.go.jp
Development of Specialized Chemical Assays for Synthetic Progress Monitoring
The efficient synthesis of this compound relies on careful monitoring of the reaction progress to optimize yields, minimize byproduct formation, and determine the ideal reaction endpoint. While the development of unique, single-purpose chemical assays for this specific compound is not extensively documented in the literature, a suite of advanced and standard analytical methodologies are routinely employed as de facto assays to track the conversion of reactants to products. These methods provide both qualitative and quantitative data crucial for synthetic control.
The primary synthetic route reported for this compound is the Vilsmeier-Haack reaction, which involves the formylation of 2-methylbenzothiazole (B86508) using a Vilsmeier reagent, typically prepared from phosphorus oxychloride and N,N-dimethylformamide (DMF). nih.govresearchgate.net Monitoring this reaction involves tracking the consumption of the 2-methylbenzothiazole starting material and the appearance of the this compound product.
Chromatographic Monitoring Techniques
Chromatographic methods are the cornerstone for monitoring the progress of this synthesis, offering reliable separation of the product from starting materials and intermediates.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative assay to gain immediate insight into the reaction's status. By spotting a small aliquot of the reaction mixture onto a TLC plate at various time intervals, chemists can visually track the disappearance of the starting material and the emergence of the product spot. researchgate.net The relative positions of the spots (Rf values) and their intensity provide a clear indication of the reaction's progression. This technique is invaluable for determining if the reaction is proceeding as expected and for estimating the point of completion.
| Time Point | Starting Material (2-Methylbenzothiazole) Rf | Product Rf | Observations |
| 0 hours | 0.85 | - | Only starting material is present. |
| 4 hours | 0.85 (Faint) | 0.40 | Product spot is visible and intense. Starting material spot has faded significantly. |
| 8 hours | 0.85 (Very Faint) | 0.40 | Product spot is the dominant feature. |
| 12 hours | - | 0.40 | Starting material spot is no longer visible, indicating the reaction is likely complete. nih.gov |
Note: Rf values are hypothetical and dependent on the specific eluent system used.
High-Performance Liquid Chromatography (HPLC)
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. An HPLC assay can be developed to precisely measure the concentration of both the reactants and the product in the reaction mixture over time. By injecting samples at set intervals, a chromatogram is generated where each compound appears as a distinct peak at a specific retention time. The area under each peak is proportional to the compound's concentration. This allows for the calculation of the percentage conversion of the starting material and the real-time yield of the product, providing critical data for kinetic studies and process optimization.
| Time (hours) | 2-Methylbenzothiazole Peak Area | This compound Peak Area | % Conversion |
| 0 | 1,540,000 | 0 | 0% |
| 2 | 985,600 | 498,900 | 36% |
| 4 | 523,600 | 914,750 | 66% |
| 8 | 107,800 | 1,288,980 | 93% |
| 12 | 15,400 | 1,372,500 | 99% |
Note: Data are representative examples for illustrative purposes.
These chromatographic assays are essential for ensuring the synthesis is proceeding efficiently and for making informed decisions about reaction quenching and product work-up, thereby maximizing the purity and yield of this compound.
Applications of 2 1,3 Benzothiazol 2 Yl Propanedial in Broader Chemical Synthesis
Role as a Versatile Synthon in Complex Organic Molecule Construction
2-(1,3-Benzothiazol-2-yl)propanedial serves as a versatile synthon, or synthetic building block, for constructing intricate organic molecules. The benzothiazole (B30560) ring system is a prevalent scaffold in numerous compounds with significant pharmaceutical and biological relevance. mdpi.comnih.gov The title compound provides a direct entry point to a wide array of derivatives due to the high reactivity of its malonaldehyde fragment.
The dual aldehyde functionality allows for a variety of chemical transformations, including condensations, cyclizations, and multicomponent reactions. This reactivity makes it a precursor for an array of fluorescent molecules and other complex heterocyclic systems. nih.govresearchgate.net The Vilsmeier reaction, a common method for its preparation, ensures its accessibility for synthetic chemists. nih.govresearchgate.net The ability to participate in diverse reaction pathways underscores its importance in the strategic construction of novel organic compounds.
| Reaction Type | Reactant Class | Resulting Structure/Moiety | Potential Application |
|---|---|---|---|
| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | Extended π-conjugated systems | Functional Dyes, Organic Electronics |
| Schiff Base Formation | Primary Amines | Imines (Azomethines) | Ligand Synthesis, Chemical Probes |
| Cyclocondensation | Dinucleophiles (e.g., Hydrazines, Amidines) | New Heterocyclic Rings (e.g., Pyrazoles, Pyrimidines) | Pharmaceutical Scaffolds |
| Wittig Reaction | Phosphorus Ylides | Alkenes | Polymer Precursors, Molecular Wires |
Contribution to the Synthesis of Advanced Materials Precursors (e.g., polymers, functional dyes)
The unique electronic properties of the benzothiazole core make it a desirable component in advanced materials. The title compound is a valuable precursor for synthesizing monomers used in the production of polymers and functional dyes.
Functional Dyes: The benzothiazole unit is a known chromophore and is integral to many classes of dyes. isca.me Azo dyes derived from 2-amino-1,3-benzothiazole are well-established as disperse and mordant dyes. isca.me Similarly, the reactive aldehyde groups of this compound can be used to synthesize various classes of dyes, such as methine dyes, through condensation reactions. These dyes often exhibit interesting photophysical properties, including strong fluorescence. mq.edu.au The extended conjugation that can be achieved by reacting the propanedial (B3416024) moiety contributes to the tunability of the dye's color and properties. atbuftejoste.com.ng
Polymer Precursors: The related isomer, 2,1,3-benzothiadiazole, is a widely used electron-acceptor unit in the design of low-band-gap conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. metu.edu.trmit.eduresearchgate.netpolyu.edu.hk this compound can be chemically modified to create monomers suitable for polymerization. For instance, conversion of the aldehyde groups to other functional groups compatible with polymerization reactions (like alkynes or boronic esters) would allow its incorporation into polymer backbones, imparting desirable electronic and photophysical properties to the resulting materials. mit.edu
Integration into Supramolecular Chemistry and Macrocyclic Structures
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The structure of this compound is conducive to forming such assemblies.
X-ray crystallography has revealed that the molecule forms centrosymmetric dimers in the solid state through intermolecular hydrogen bonds. nih.govscribd.com This inherent ability to self-assemble is a foundational principle of supramolecular chemistry. The planar benzothiazole ring can also participate in π-π stacking interactions, further stabilizing supramolecular architectures.
Furthermore, the dialdehyde (B1249045) functionality makes this compound an excellent candidate for constructing macrocycles through condensation reactions with diamines or other difunctional linkers. core.ac.uk Such reactions can lead to the formation of large, ring-like molecules with defined cavities, which are of interest for host-guest chemistry and molecular recognition. The formation of thiadiazoles is a known strategy for macrocyclization, highlighting the utility of sulfur-nitrogen heterocycles in this field. nih.gov
Precursor for Ligand Design in Catalysis
The development of new ligands is crucial for advancing the field of catalysis. Benzothiazole-containing molecules are frequently used as scaffolds for ligands that can coordinate with transition metals. qu.edu.iq The resulting metal complexes often exhibit significant catalytic activity. qu.edu.iqmakhillpublications.co
This compound is a highly suitable precursor for creating Schiff base ligands. The reaction of its aldehyde groups with primary amines yields imines, which contain nitrogen atoms that can effectively coordinate to metal centers. biointerfaceresearch.com The ability to use a wide variety of amines allows for the synthesis of a large library of ligands with finely-tuned steric and electronic properties. These ligands can then be complexed with metals like cobalt, copper, ruthenium, and others to generate catalysts for various organic transformations. qu.edu.iqbiointerfaceresearch.com
| Structural Feature | Contribution to Ligand/Complex | Reference |
|---|---|---|
| Benzothiazole Nitrogen/Sulfur | Potential coordination sites, influences electronic properties. | makhillpublications.co |
| Schiff Base Imine (from propanedial) | Primary coordination site for metal ions. | qu.edu.iqbiointerfaceresearch.com |
| Substituents on Amine Precursor | Allows for tuning of steric bulk and electronic effects of the final catalyst. | biointerfaceresearch.com |
| Overall Rigidity of the Scaffold | Can lead to the formation of stable, well-defined metal complexes. | qu.edu.iq |
Exploration in Chemical Probe Development
Chemical probes are molecules designed to detect and visualize specific analytes (ions, molecules, etc.) in a sample, often through a change in an optical signal like fluorescence. The intrinsic fluorescence of many benzothiazole derivatives makes them excellent platforms for the development of such probes. nih.govresearchgate.net
This compound can serve as a core structure for fluorescent probes. The aldehyde groups provide convenient handles for attaching a "recognition unit"—a chemical moiety that selectively interacts with the target analyte. The binding event between the recognition unit and the analyte can induce a change in the electronic structure of the benzothiazole fluorophore, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). For example, a probe based on a 2-(benzo[d]thiazol-2-yl) scaffold was successfully developed for the selective detection of cysteine. researchgate.net The versatility of aldehyde chemistry allows for the incorporation of various recognition elements, enabling the design of probes for a wide range of targets.
Future Perspectives and Emerging Research Directions
Development of Chemo- and Regioselective Transformations
The presence of two aldehyde groups in 2-(1,3-benzothiazol-2-yl)propanedial offers a rich landscape for investigating chemo- and regioselective reactions. Future research will likely focus on the selective transformation of one aldehyde group while leaving the other intact, or differentiating the reactivity of the two carbonyls. This differential reactivity could be exploited to synthesize a variety of complex heterocyclic and acyclic structures.
One promising area of investigation is the use of sterically demanding reagents or catalysts that can selectively interact with one of the aldehyde functionalities. For instance, the use of bulky organocatalysts or transition metal complexes could facilitate monofunctionalization, providing access to valuable synthetic intermediates. Furthermore, the electronic influence of the benzothiazole (B30560) ring could be harnessed to modulate the reactivity of the adjacent aldehyde groups, enabling regioselective transformations.
| Transformation Type | Potential Reagent/Catalyst | Expected Outcome |
|---|---|---|
| Monoreduction | Bulky hydride reagents (e.g., lithium tri-tert-butoxyaluminum hydride) | Selective formation of a hydroxy-aldehyde |
| Mono-olefination | Sterically hindered Wittig reagents or Horner-Wadsworth-Emmons reagents | Synthesis of mono-alkenyl derivatives |
| Asymmetric Aldol (B89426) Reaction | Chiral organocatalysts (e.g., proline derivatives) | Enantioselective formation of a single aldol adduct |
| Cyclocondensation | Binucleophilic reagents (e.g., hydrazines, hydroxylamine) | Formation of novel heterocyclic rings fused to the benzothiazole system |
The development of these selective transformations will be crucial for unlocking the full synthetic potential of this compound, allowing for its use as a versatile building block in organic synthesis.
Investigation of Asymmetric Synthetic Routes
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. acs.org The pro-chiral nature of this compound makes it an excellent candidate for the development of asymmetric synthetic routes. Future research is anticipated to focus on the enantioselective synthesis of this compound and its derivatives.
One approach could involve the use of chiral auxiliaries attached to the benzothiazole precursor, which would direct the stereochemical outcome of the dialdehyde (B1249045) formation. nih.gov Alternatively, asymmetric catalysis could be employed in the synthesis of the dialdehyde itself or in subsequent transformations. For example, a chiral Lewis acid catalyst could be used to control the facial selectivity of nucleophilic additions to the aldehyde groups. wikipedia.org
| Asymmetric Strategy | Catalyst/Reagent Type | Potential Chiral Product |
|---|---|---|
| Chiral Auxiliary Directed Synthesis | Evans auxiliaries or other chiral amines | Diastereoselective synthesis of the dialdehyde |
| Asymmetric Aldol Condensation | Chiral metal complexes (e.g., with BINAP or BOX ligands) | Enantioenriched β-hydroxy ketones |
| Asymmetric Reduction | Chiral reducing agents (e.g., CBS catalyst) | Enantiomerically pure diols or hydroxy-aldehydes |
| Enantioselective Olefination | Chiral phosphine (B1218219) ligands in Wittig-type reactions | Optically active allylic alcohols |
The successful development of asymmetric routes to chiral derivatives of this compound would significantly enhance its value as a scaffold for the synthesis of biologically active molecules and chiral materials.
Exploration of Novel Catalytic Systems for Compound Synthesis
While the Vilsmeier-Haack reaction is a known method for the synthesis of related compounds, future research will likely explore novel and more efficient catalytic systems for the synthesis of this compound. acs.org The development of greener and more atom-economical catalytic methods is a key trend in modern organic synthesis. mdpi.com
Transition metal catalysis, photoredox catalysis, and enzymatic catalysis are all promising avenues for exploration. acs.orgnih.gov For instance, a palladium- or copper-catalyzed carbonylation of a suitable benzothiazole precursor could offer a direct route to the dialdehyde. nih.gov Visible-light-mediated photoredox catalysis could also provide a mild and efficient method for the formylation of benzothiazole derivatives. mdpi.com
| Catalytic Approach | Potential Catalyst | Advantages |
|---|---|---|
| Transition Metal Catalysis | Palladium, Copper, Rhodium complexes | High efficiency, functional group tolerance |
| Photoredox Catalysis | Ruthenium or Iridium photocatalysts | Mild reaction conditions, use of visible light |
| Organocatalysis | N-Heterocyclic carbenes (NHCs) | Metal-free, environmentally benign |
| Biocatalysis | Engineered enzymes (e.g., formylases) | High selectivity, green reaction conditions |
The discovery of new catalytic systems will not only improve the synthesis of this compound but also expand the scope of accessible derivatives.
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
By training machine learning models on large datasets of reactions involving dialdehydes and benzothiazole derivatives, it may be possible to develop predictive tools that can guide the design of synthetic routes. nih.gov These tools could help chemists to identify the optimal reagents, catalysts, and conditions to achieve a desired transformation with high selectivity and yield. chemrxiv.org
| AI/ML Application | Predictive Goal | Potential Impact |
|---|---|---|
| Regioselectivity Prediction | Identify the more reactive aldehyde group under specific conditions | Reduce trial-and-error experimentation |
| Reaction Condition Optimization | Suggest optimal temperature, solvent, and catalyst for a given transformation | Improve reaction efficiency and yield |
| Novel Reaction Discovery | Propose new synthetic routes to derivatives of the compound | Accelerate the discovery of new chemical entities |
| In Silico Screening | Predict the biological activity of virtual derivatives | Guide the design of new drug candidates |
The integration of AI and ML into the study of this compound has the potential to significantly accelerate the pace of research and discovery in this area.
Challenges and Opportunities in the Synthesis and Application of Complex Dialdehydes
The synthesis and application of complex dialdehydes like this compound present both challenges and opportunities. A key challenge is the inherent reactivity of the aldehyde functional groups, which can lead to side reactions and instability. mtak.hu Overcoming this challenge will require the development of robust synthetic methods and careful handling of the compound.
However, the high reactivity of the dialdehyde also presents a significant opportunity. It allows for a wide range of chemical transformations, making it a versatile platform for the synthesis of diverse molecular architectures. The benzothiazole moiety is a well-known pharmacophore, and its incorporation into a dialdehyde scaffold could lead to the discovery of new compounds with interesting biological activities. pcbiochemres.comrsc.orgbenthamscience.comnih.govnih.gov The diverse applications of benzothiazole derivatives in medicinal chemistry suggest that compounds derived from this compound could have potential as anticancer, antimicrobial, or anti-inflammatory agents. ekb.egijper.org
| Aspect | Challenges | Opportunities |
|---|
| Synthesis | - Instability and high reactivity of the dialdehyde
Q & A
Q. What experimental methodologies are recommended for determining the crystal structure of 2-(1,3-Benzothiazol-2-yl)propanedial?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving its crystal lattice parameters and intermolecular interactions. Key steps include:
- Crystallization : Use slow evaporation of a polar solvent (e.g., ethanol or DMSO) to grow high-quality single crystals.
- Data Collection : Employ a diffractometer (e.g., Rigaku R-AXIS RAPID) at low temperatures (e.g., 133 K) to minimize thermal motion artifacts .
- Structure Refinement : Software like CrystalClear or SHELXL can refine the model against observed data, achieving R-factors < 0.07 for high precision .
Q. How can hydrogen-bonding networks in this compound be experimentally validated?
Combine SC-XRD with spectroscopic techniques:
- Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., NH⋯O=C at ~3200–3400 cm⁻¹) to confirm hydrogen-bond donor-acceptor pairs.
- Solid-State NMR : Probe hydrogen-bond distances and angles via [1]H-[13]C cross-polarization magic-angle spinning (CP-MAS) experiments.
Crystallographic data for this compound reveals NH⋯O hydrogen bonds forming centrosymmetric dimers, validated by SC-XRD .
Q. What are the primary applications of this compound in medicinal chemistry research?
Its benzothiazole core is a pharmacophore for targeting enzymes or receptors. Applications include:
- Enzyme Inhibition Studies : Test binding affinity to kinases or proteases via fluorescence polarization assays.
- Proteomics : Use as a scaffold for covalent inhibitors by functionalizing the propanedial moiety (e.g., forming Schiff bases with lysine residues) .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in different solvents be resolved?
Methodological approaches include:
- Solvent Polarity Analysis : Use Kamlet-Taft parameters to quantify solvent effects on reaction rates.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict solvation energies and transition states.
- Controlled Replication : Repeat experiments in anhydrous solvents (e.g., THF vs. DMF) to isolate dielectric constant effects .
Q. What factorial design strategies optimize the synthesis of derivatives with enhanced bioactivity?
Adopt a 2^k factorial design to evaluate variables:
- Factors : Temperature, catalyst loading, solvent polarity, and substituent electronic effects.
- Response Variables : Yield, purity (HPLC), and IC₅₀ values against target enzymes.
For example, varying the propanedial substituents (electron-withdrawing vs. donating groups) can systematically alter electrophilicity and binding kinetics .
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) improve reaction optimization?
- Multiscale Modeling : Integrate quantum mechanics/molecular mechanics (QM/MM) to simulate reaction pathways.
- Real-Time Parameter Adjustment : Train neural networks on historical kinetic data to predict optimal conditions (e.g., pH, temperature).
- Digital Twins : Create a virtual lab environment to test hypotheses before wet-lab experiments, reducing resource waste .
Q. What theoretical frameworks guide the analysis of its electronic structure and charge distribution?
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps (e.g., via Gaussian 16) to predict redox behavior.
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation effects (e.g., between benzothiazole’s S atom and propanedial carbonyl groups).
- Charge Density Topology : Use Atoms-in-Molecules (AIM) theory to map critical points in electron density, revealing non-covalent interactions .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported hydrogen-bonding patterns across similar benzothiazole derivatives?
- Systematic Meta-Analysis : Compare crystallographic data (e.g., Cambridge Structural Database entries) to identify trends in bond lengths/angles.
- Neutron Diffraction : Resolve proton positions with higher accuracy than X-ray diffraction.
- Dynamic Studies : Use variable-temperature SC-XRD to assess thermal motion effects on apparent bond distances .
Q. What validation protocols ensure reproducibility in synthetic routes for this compound?
- Open-Source Data Sharing : Publish detailed crystallographic information files (CIFs) and synthetic protocols in repositories like Zenodo.
- Robustness Testing : Evaluate batch-to-batch variability using Design of Experiments (DoE) principles.
- Peer-Lab Collaboration : Cross-validate results via interlaboratory studies, focusing on critical parameters (e.g., reaction time, purity thresholds) .
Methodological Integration
Q. How can researchers integrate spectroscopic and crystallographic data to build a cohesive mechanistic model?
- Multimodal Correlation : Overlay IR/Raman spectra with crystallographic hydrogen-bond distances to validate vibrational assignments.
- Molecular Dynamics (MD) Simulations : Simulate crystal packing effects on spectroscopic signatures (e.g., using GROMACS).
- Machine Learning : Train algorithms to predict crystal structures from spectroscopic fingerprints, accelerating characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
